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molecular formula C8H12O4 B174500 2,2'-(Cyclobutane-1,1-diyl)diacetic acid CAS No. 1075-98-5

2,2'-(Cyclobutane-1,1-diyl)diacetic acid

Cat. No. B174500
M. Wt: 172.18 g/mol
InChI Key: AONQUGXTXFELHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284283B2

Procedure details

2,2′-(cyclobutane-1,1-diyl)diacetic acid (0.7 g, 4.07 mmol) was dissolved in acetic anhydride (5.75 mL, 61.0 mmol) and refluxed overnight. The solution was cooled to r.t. Acetic anhydride was removed under reduced pressure to give a brown oil, which was then recrystallized by dissolving in ether/hexanes, cooling to 0° C. and collecting crystals by vacuum filtration. The crystals were dried under vacuum overnight producing 7-oxaspiro[3.5]nonane-6,8-dione (2.147 mmol, 52.8% yield) as a light brown solid.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
5.75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9][C:10]([OH:12])=[O:11])([CH2:5][C:6]([OH:8])=O)[CH2:4][CH2:3][CH2:2]1.C(OC(=O)C)(=O)C>>[CH2:2]1[C:1]2([CH2:5][C:6](=[O:8])[O:12][C:10](=[O:11])[CH2:9]2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C1(CCC1)(CC(=O)O)CC(=O)O
Name
Quantity
5.75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Acetic anhydride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil, which
CUSTOM
Type
CUSTOM
Details
was then recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in ether/hexanes
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
collecting crystals
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The crystals were dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1CCC12CC(OC(C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.147 mmol
YIELD: PERCENTYIELD 52.8%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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